6H-Benzofuro[3,2-c][1]benzopyran-3,6a,9(11aH)-triol, 9CI

Antimicrobial Phytoalexin Membrane disruption

Select (-)-Glycinol (CAS 69393-95-9) for your research because generic pterocarpans cannot replicate its unique profile. This chiral (6aS,11aS) phytoalexin possesses a distinct 3,6a,9-hydroxylation pattern critical for its dual mechanism: potent phytoestrogenic activity via high-affinity ERα (IC50=13.8 nM) and ERβ (IC50=9.1 nM) binding, and antibacterial action through general membrane disruption—a mode not shared by capsidiol. It uniquely reverses age-related decline in osteogenic differentiation of human BMSCs at 0.5 µM and serves as the essential biosynthetic precursor to glyceollins. Available now in ≥98% purity for reliable, reproducible results.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 69393-95-9
Cat. No. B1211887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Benzofuro[3,2-c][1]benzopyran-3,6a,9(11aH)-triol, 9CI
CAS69393-95-9
Synonyms3,6,9-trihydroxypterocarpan
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1C2(C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O)O
InChIInChI=1S/C15H12O5/c16-8-1-3-10-12(5-8)19-7-15(18)11-4-2-9(17)6-13(11)20-14(10)15/h1-6,14,16-18H,7H2
InChIKeyQMXOFBXZEKTJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 6H-Benzofuro[3,2-c][1]benzopyran-3,6a,9(11aH)-triol (CAS 69393-95-9)


6H-Benzofuro[3,2-c][1]benzopyran-3,6a,9(11aH)-triol, 9CI (CAS 69393-95-9), also known as (-)-Glycinol or 3,6a,9-Trihydroxypterocarpan, is a well-defined natural pterocarpan phytoalexin [1]. It is a chiral isoflavonoid with the specific stereochemistry (6aS,11aS) , produced by plants like soybean (*Glycine max*) in response to stress [2]. This compound acts as a precursor to the more complex glyceollins [1] and possesses a distinct hydroxylation pattern at positions 3, 6a, and 9 [3], which is fundamental to its documented biological activities.

The Risk of Substituting Glycinol with Generic Pterocarpans or Phytoalexins


Substituting 6H-Benzofuro[3,2-c][1]benzopyran-3,6a,9(11aH)-triol (Glycinol) with another pterocarpan or phytoalexin is scientifically invalid and can lead to experimental failure. Glycinol possesses a unique combination of specific hydroxylation pattern, defined stereochemistry, and a distinct mechanism of antibacterial action involving general membrane disruption, which differs from other phytoalexins like capsidiol [1]. Its potent phytoestrogenic activity, demonstrated by high affinity for estrogen receptors [2], is a functional property not shared by all pterocarpans. Furthermore, Glycinol is a specific biosynthetic precursor to glyceollins, a role that other pterocarpans cannot fulfill [3]. These key attributes mean that a generic analog is unlikely to reproduce the specific biological and biochemical outcomes required for targeted research or industrial applications.

Quantitative Evidence for Selecting 6H-Benzofuro[3,2-c][1]benzopyran-3,6a,9(11aH)-triol (Glycinol) Over Analogs


Distinct Antibacterial Mechanism via General Membrane Disruption Compared to Capsidiol

Glycinol's antibacterial mechanism involves general membrane disruption, a mode of action distinct from other phytoalexins. In direct comparison, Glycinol at 50 µg/mL inhibited both respiration-linked and vectorial phosphorylation-mediated transport in *E. coli* membrane vesicles, while capsidiol at the same concentration only inhibited respiration-linked transport, indicating a different, more specific target [1]. Furthermore, the structurally related daidzein, lacking the pterocarpan core hydroxylation pattern, showed no antibiotic activity at all [2].

Antimicrobial Phytoalexin Membrane disruption

High-Affinity Estrogen Receptor Binding Differentiates Glycinol as a Potent Phytoestrogen

Glycinol demonstrates potent and high-affinity binding to both estrogen receptor alpha (ERα) and beta (ERβ), a key differentiator from many other pterocarpans whose estrogenic activity is often weaker or uncharacterized. Competitive binding assays quantified this high affinity, with an IC50 of 13.8 nM for ERα and 9.1 nM for ERβ [1]. This strong interaction was functionally validated in estrogen-based reporter assays, where Glycinol (1-10 µM) markedly activated ER signaling and induced colony formation in MCF-7 breast cancer cells at 10 µM [2].

Phytoestrogen Endocrinology Receptor binding

Glycinol Reverses Age-Related Decline in Osteogenesis, a Function Not Reported for Common Pterocarpans

A unique functional advantage of Glycinol is its demonstrated ability to rescue age-related decline in osteogenic differentiation. In a study using human bone marrow mesenchymal stem cells (BMSCs), treatment with Glycinol (0.5 µM) completely restored the impaired mineralization capacity of cells from older subjects (>50 years) to levels comparable with those from younger subjects (<25 years) [1]. This effect was comparable to that of estradiol and was shown to be mediated through estrogen receptor signaling [2]. This specific regenerative activity is not a general property of pterocarpans and represents a key differentiator.

Osteoporosis Regenerative medicine Mesenchymal stem cells

Defined Stereochemistry Essential for Biological Activity and Synthesis

Glycinol is a chiral compound with two defined stereocenters at the 6a and 11a positions, existing as the specific (6aS,11aS) isomer [1]. This stereochemistry is not incidental; it is crucial for its biological function. The enzyme responsible for its biosynthesis, 3,9-dihydroxypterocarpan 6a-monooxygenase, acts stereospecifically to create this configuration [2]. In synthetic chemistry, achieving this precise stereochemistry is a significant challenge. An asymmetric total synthesis using a catalytic "interrupted" Feist–Bénary reaction was required to produce the natural (-)-glycinol isomer with >90% enantiomeric excess (ee) [3]. Procuring the correct, defined stereoisomer is therefore essential for reproducibility.

Chiral synthesis Stereochemistry Biosynthesis

Targeted Application Scenarios for 6H-Benzofuro[3,2-c][1]benzopyran-3,6a,9(11aH)-triol (Glycinol)


Mechanistic Studies on Phytoalexin-Mediated Membrane Disruption in Bacteria

Researchers investigating novel antibacterial mechanisms should select Glycinol for its well-documented ability to cause general membrane disruption, a mode of action that distinguishes it from other phytoalexins like capsidiol. Studies using *E. coli* membrane vesicles have shown that Glycinol at 50 µg/mL inhibits multiple transport processes, indicating a broad interaction with the bacterial membrane [1]. This makes it a key positive control or lead structure for studying membrane-active antimicrobials.

Developing Reference Standards for Phytoestrogen Activity Assays

Due to its high-affinity binding to both ERα (IC50 = 13.8 nM) and ERβ (IC50 = 9.1 nM) [2], Glycinol serves as an excellent reference standard for calibrating and validating in vitro estrogen receptor binding and functional assays. Its potent, quantifiable activity in MCF-7 cell-based reporter assays [2] provides a reliable benchmark for screening other phytoestrogens or developing new estrogen receptor modulators.

Investigating Age-Related Decline in Mesenchymal Stem Cell Function

Glycinol is a unique tool compound for regenerative medicine and aging research due to its specific ability to reverse the age-related decline in osteogenic differentiation of human mesenchymal stem cells. Studies have demonstrated that 0.5 µM Glycinol restores mineralization capacity in BMSCs from older donors to levels comparable with those from younger donors [3]. This property, which is not shared by other pterocarpans, justifies its selection for studying the role of estrogen signaling in tissue aging and repair.

Asymmetric Synthesis and Biosynthetic Pathway Research

For chemists and biochemists, the defined (6aS,11aS) stereochemistry of Glycinol is critical. It is the direct precursor to the glyceollin family of phytoalexins, requiring a specific prenyltransferase enzyme for its conversion [4]. This makes it an essential substrate for studying this biosynthetic pathway. Its synthesis, requiring catalytic asymmetric methods to achieve high enantiomeric excess [5], makes the natural product a valuable chiral building block or target for methodological development.

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